molecular formula C10H21ClN2O2 B598736 tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride CAS No. 1197239-37-4

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Cat. No.: B598736
CAS No.: 1197239-37-4
M. Wt: 236.74
InChI Key: RYHBULZGXHADRD-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found as a white crystalline powder and is soluble in water and common organic solvents such as methanol, ethanol, and dichloromethane .

Preparation Methods

The synthesis of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 3-aminocyclopentyl chloride under appropriate conditions to form the desired product. The reaction is typically carried out in an inert atmosphere at a temperature range of 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride can be compared with other similar compounds such as:

  • tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride
  • tert-Butyl (3-aminocyclopropyl)carbamate hydrochloride

These compounds share similar chemical structures but differ in the size and shape of the cycloalkyl ring. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct and suitable for particular research applications .

Properties

IUPAC Name

tert-butyl N-(3-aminocyclopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBULZGXHADRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669523
Record name tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197239-37-4
Record name tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1197239-37-4
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